Azido-PEG9-NHS ester

Description

Properties

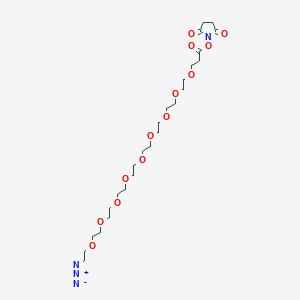

Molecular Formula |

C25H44N4O13 |

|---|---|

Molecular Weight |

608.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H44N4O13/c26-28-27-4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(32)42-29-23(30)1-2-24(29)31/h1-22H2 |

InChI Key |

ZERVDAHZJLPSDT-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azido-PEG9-NHS ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its utility stems from the distinct reactivity of its two terminal functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 9-unit polyethylene glycol (PEG) spacer. This guide elucidates the mechanism of action of each component, providing a comprehensive understanding of how this versatile reagent facilitates the precise and efficient linkage of molecules.

The Dual Reactivity of this compound

The mechanism of action of this compound is best understood by examining the independent yet complementary roles of its constituent parts: the NHS ester, the azide group, and the PEG linker.

-

NHS Ester Group: This functional group is responsible for the initial conjugation step, typically to a biomolecule of interest. NHS esters are highly reactive towards primary amines (-NH2), which are abundantly found in proteins (at the N-terminus and on the side chain of lysine residues).[1][2]

-

Azide Group: The azide group (-N3) is a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not participate in unwanted side reactions.[3][4] Its reactivity is reserved for specific, exogenously introduced reaction partners, most notably alkynes or phosphines.[5]

-

PEG9 Linker: The polyethylene glycol spacer provides several advantages, including increased hydrophilicity and solubility of the conjugate, reduced immunogenicity, and enhanced stability. The length of the PEG chain can be precisely controlled to optimize the spatial relationship between the conjugated molecules.

Mechanism of Action: The NHS Ester Reaction

The primary reaction involving the NHS ester is a nucleophilic acyl substitution. It proceeds as follows:

-

Nucleophilic Attack: A primary amine on a target molecule (e.g., a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group and is subsequently eliminated.

-

Amide Bond Formation: The result is the formation of a stable and covalent amide bond between the Azido-PEG9 moiety and the target molecule.

This reaction is highly efficient and is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5). The deprotonated amine is more nucleophilic, which favors the reaction. However, hydrolysis of the NHS ester can be a competing reaction, especially at higher pH values.

Mechanism of Action: The Bioorthogonal Azide Reaction

Once the Azido-PEG9 moiety is attached to the target molecule, the azide group is available for a second, highly specific conjugation reaction. This bioorthogonal nature is a key advantage, allowing for the labeling of molecules in complex biological environments without interfering with native cellular processes. There are two primary mechanisms for azide reactivity:

This is a highly efficient and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

To circumvent the potential cytotoxicity of the copper catalyst in living systems, a strain-promoted version of the reaction was developed. This mechanism utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide without the need for a catalyst.

An alternative bioorthogonal reaction is the Staudinger ligation, where the azide reacts with a specifically engineered triarylphosphine to form a stable amide bond.

Experimental Protocols

This protocol outlines the fundamental steps for conjugating this compound to a protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and not to store the stock solution.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., a fluorescent probe)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO.

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule, the copper ligand, and CuSO4.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1 hour at room temperature.

-

Purify the resulting conjugate using a desalting column or dialysis.

Data Presentation

Table 1: Reactivity and Properties of this compound Functional Groups

| Functional Group | Reactive Partner | Reaction Product | Key Features |

| NHS Ester | Primary Amines | Stable Amide Bond | High reactivity, efficient in aqueous buffers (pH 7.2-8.5) |

| Azide | Terminal Alkynes (with Cu(I)) | Triazole | "Click Chemistry," high yield, fast kinetics |

| Azide | Strained Alkynes (e.g., DBCO) | Triazole | Bioorthogonal, no catalyst required |

| Azide | Triarylphosphines | Amide Bond | Bioorthogonal, forms a natural amide linkage |

Table 2: Comparison of Azide Bioorthogonal Reactions

| Reaction | Key Advantages | Key Disadvantages | Typical Reaction Time |

| CuAAC | Fast kinetics, high efficiency | Requires potentially cytotoxic copper catalyst | Minutes to a few hours |

| SPAAC | No catalyst required, suitable for live cells | Slower kinetics than CuAAC | Several hours |

| Staudinger Ligation | Forms a native amide bond | Generally slower kinetics than click chemistry | Several hours to overnight |

Visualization of Experimental Workflow

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

The Strategic Role of the NHS Ester in Azido-PEG9-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the N-hydroxysuccinimide (NHS) ester in the heterobifunctional linker, Azido-PEG9-NHS ester. This versatile reagent is at the forefront of bioconjugation strategies, enabling the precise and stable linkage of molecules for a wide array of applications, from fundamental research to the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles: Understanding the Tripartite Structure

This compound is a molecule comprised of three key functional domains, each with a distinct and crucial role:

-

Azide Group (N₃): This moiety serves as a bioorthogonal handle for "click chemistry."[1] It readily and specifically reacts with alkyne- or cyclooctyne-containing molecules, such as DBCO or BCN, to form a stable triazole linkage.[2][3] This high efficiency and specificity make it ideal for two-step labeling procedures.[4]

-

Polyethylene Glycol (PEG) Linker (PEG9): The nine repeating units of ethylene glycol form a hydrophilic spacer. This PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, which is often crucial for biological applications.[2] The length of the PEG chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

-

N-hydroxysuccinimide (NHS) Ester: This is the primary focus of this guide. The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂) to form stable amide bonds. This reactivity is the cornerstone of its utility in bioconjugation.

The Pivotal Role of the NHS Ester in Amine-Reactive Conjugation

The NHS ester is the workhorse of amine-reactive crosslinking chemistry. Its primary function within the this compound molecule is to covalently attach the linker to biomolecules containing accessible primary amine groups.

Mechanism of Action: A Nucleophilic Attack

The conjugation reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.

Target Specificity

The NHS ester exhibits high selectivity for primary amines. In the context of biological macromolecules, the most common targets are:

-

Lysine Residues: The epsilon-amine (ε-NH₂) group on the side chain of lysine residues is a primary target for NHS ester conjugation on proteins and peptides.

-

N-terminal α-amines: The alpha-amine (α-NH₂) group at the N-terminus of a polypeptide chain is also reactive towards NHS esters.

-

Amine-modified Oligonucleotides: Synthetic DNA and RNA can be modified to incorporate primary amine groups, enabling their conjugation using NHS esters.

While NHS esters can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines.

Quantitative Data for Optimal Conjugation

The efficiency of the NHS ester reaction is influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Influence of pH on NHS Ester Reaction

| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis) | Optimal Range for Conjugation |

| < 7.0 | Low (Primary amines are protonated and non-nucleophilic) | High (Low rate of hydrolysis) | Not Recommended |

| 7.2 - 8.5 | High (Sufficient deprotonation of primary amines for nucleophilic attack) | Moderate (Hydrolysis is a competing reaction) | Recommended |

| > 8.5 | High | Low (Rapid hydrolysis significantly reduces conjugation efficiency) | Not Recommended |

Data compiled from multiple sources.

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4 | 10 minutes |

This data is for general NHS esters; the PEG linker may slightly alter these values. Data compiled from multiple sources.

Table 3: Typical Reaction Parameters for Protein Labeling

| Parameter | Recommended Value | Notes |

| Molar Excess of NHS Ester | 8 to 20-fold | A higher excess is often required for dilute protein solutions. For antibodies, a 20-fold excess typically results in 4-6 linkers per antibody. The optimal ratio should be determined empirically. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or PBS (amine-free) | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete for reaction with the NHS ester. |

| Reaction Time | 30 minutes to 2 hours at Room Temperature, or 2-4 hours on ice | The optimal time can vary depending on the specific protein and desired degree of labeling. |

| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved immediately before use. The volume of the organic solvent should not exceed 10% of the total reaction volume. |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling a Protein with this compound

This protocol describes the initial step of introducing the azide handle onto a protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

-

NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Initiation: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. Gently mix by pipetting.

-

Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Purification: Remove the unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling using appropriate analytical techniques such as mass spectrometry.

Two-Step Labeling: Subsequent Click Chemistry Reaction

This protocol outlines the second step, where the azide-labeled protein is conjugated to an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

THPTA (ligand)

-

PBS

Procedure:

-

Prepare Reagents: Prepare stock solutions of the alkyne-molecule in DMSO, CuSO₄ in water, sodium ascorbate in water (prepare fresh), and THPTA in water.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-molecule (2-5 fold molar excess), and THPTA (final concentration 1 mM).

-

Initiate Click Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove excess reagents by desalting or dialysis.

Application Highlight: PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The NHS ester end of this compound can be used to conjugate the linker to a ligand for the E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands) if that ligand possesses a primary amine. The azide end can then be "clicked" to an alkyne-modified ligand for the protein of interest.

Signaling Pathway: Cereblon-Mediated Protein Degradation by a PROTAC

The following diagram illustrates the mechanism of action for a PROTAC that utilizes the Cereblon (CRBN) E3 ligase to degrade a target Protein of Interest (POI).

Conclusion

The NHS ester functionality of this compound is a powerful and versatile tool for researchers in the life sciences. Its ability to form stable amide bonds with primary amines under mild aqueous conditions makes it an indispensable reagent for bioconjugation. By understanding the principles of its reactivity and optimizing reaction parameters, scientists can effectively utilize this compound to create precisely engineered biomolecules for a vast range of applications, from fluorescently labeling proteins for imaging to constructing novel therapeutic modalities that can target and eliminate disease-causing proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide - ProQuest [proquest.com]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. jcsp.org.pk [jcsp.org.pk]

The Hydrophilic Advantage: A Technical Guide to the Azido-PEG9-NHS Ester Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the choice of a chemical linker is a critical design parameter that profoundly influences the properties and efficacy of the resulting conjugate. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the hydrophilicity of Azido-PEG9-NHS ester, a heterobifunctional linker, and the pivotal role its nine-unit PEG spacer plays in enhancing the performance of bioconjugates.

The this compound linker features two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, and an azide group for highly specific "click chemistry" reactions. The discrete PEG9 spacer bestows significant hydrophilicity, a property that is crucial for overcoming the challenges associated with hydrophobic payloads and improving the overall pharmacokinetic profile of the conjugate.[1][2] This guide will delve into the quantitative aspects of this hydrophilicity, provide detailed experimental protocols for its application, and visualize the underlying principles and workflows.

The Role of the PEG9 Spacer in Enhancing Hydrophilicity

The defining characteristic of the this compound linker is the hydrophilic nature of its nine-unit polyethylene glycol chain.[3] This property is fundamental to its utility in bioconjugation for several key reasons:

-

Increased Solubility: Many potent therapeutic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous physiological environments.[1] The PEG9 spacer, with its ether oxygen atoms forming hydrogen bonds with water, creates a hydration shell around the conjugate, significantly increasing its water solubility.[2] This enhanced solubility is critical for stable formulation and effective systemic delivery.

-

Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the conjugate, the PEG spacer can reduce renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream can result in greater accumulation at the target site, thereby enhancing therapeutic efficacy.

-

Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

-

Minimized Steric Hindrance: The PEG spacer provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.

Quantitative Assessment of Hydrophilicity

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters

| Property | This compound | General Observations for PEG-Linkers | Reference |

| Solubility | Soluble in DMSO, DCM, DMF | Generally high solubility in aqueous media | |

| Calculated LogP | Not available | LogP values decrease with increasing PEG length, indicating higher hydrophilicity. | |

| Water Contact Angle | Not available for a monolayer of this specific molecule. | Surfaces modified with PEG chains exhibit lower water contact angles, indicating increased hydrophilicity. Bare PEG surfaces can have contact angles as low as 23°. |

Note: The solubility in organic solvents like DMSO, DCM, and DMF does not directly quantify hydrophilicity in aqueous solutions but is important for the practical handling and reaction setup of the linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and the assessment of the resulting conjugate's properties.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the conjugation of an amine-reactive this compound to a protein, such as an antibody.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy. The azide-labeled protein is now ready for subsequent click chemistry reactions.

Protocol 2: Assessment of Hydrophilicity via Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to qualitatively assess the change in hydrophilicity of a protein or peptide after PEGylation. An increase in hydrophilicity will typically result in a shorter retention time on a reversed-phase column.

Materials:

-

Unmodified protein/peptide

-

Azido-PEG9-labeled protein/peptide (from Protocol 1)

-

RP-HPLC system with a C4 or C8 column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

UV Detector

Procedure:

-

Sample Preparation: Prepare solutions of the unmodified and PEGylated protein/peptide at the same concentration in Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

-

Inject the unmodified protein/peptide and run a linear gradient of increasing Mobile Phase B to elute the sample. Record the retention time.

-

Inject the Azido-PEG9-labeled protein/peptide and run the same gradient. Record the retention time.

-

-

Data Analysis: Compare the retention times of the unmodified and PEGylated samples. A decrease in retention time for the PEGylated sample indicates an increase in its overall hydrophilicity.

Mandatory Visualizations

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the two-step workflow for creating an ADC using this compound, highlighting the role of the linker in connecting the antibody and the payload.

References

Azido-PEG9-NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG9-NHS ester, a versatile heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Core Properties of this compound

This compound is a chemical reagent that features a nine-unit polyethylene glycol (PEG) spacer, an azide (-N3) group, and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer enhances solubility in aqueous environments.[1][] The NHS ester facilitates covalent conjugation to primary amines (-NH2) on biomolecules, while the azide group enables subsequent "click chemistry" reactions.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C25H44N4O13 | [4] |

| Molecular Weight | 608.64 g/mol | |

| Purity | >90% to >98% | |

| Appearance | Pale yellow or colorless oil | |

| Storage | -20°C with desiccant | |

| Solubility | Soluble in DMSO, DMF, DCM |

Note: The NHS ester is moisture-sensitive and should be stored in a desiccated environment. Vials should be equilibrated to room temperature before opening to prevent moisture condensation.

Applications in Bioconjugation and Drug Development

The dual functionality of this compound makes it a valuable tool in various bioconjugation applications, including:

-

Protein and Antibody Labeling: The NHS ester reacts with primary amines, such as those on lysine residues and the N-terminus of proteins and antibodies, to introduce a bioorthogonal azide handle. This allows for the subsequent attachment of reporter molecules, drugs, or other moieties through click chemistry.

-

PROTAC Synthesis: this compound serves as a PEG-based linker in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand and the E3 ligase ligand.

-

Surface Modification: The reagent can be used to modify surfaces containing primary amines, introducing azide functionalities for further immobilization of biomolecules.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

-

Labeling Reaction:

-

Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

-

Characterization and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling can be assessed by mass spectrometry.

-

Store the labeled protein under conditions optimal for the unlabeled protein.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO4 (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO4/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification: Remove excess reagents by desalting or dialysis.

-

Characterization and Storage:

-

Characterize the final conjugate using appropriate methods such as SDS-PAGE (to observe a shift in molecular weight) and SEC-HPLC for purity assessment.

-

Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

-

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for labeling a protein with this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).

References

The Solubility Profile of Azido-PEG9-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG9-NHS ester in both aqueous and organic solvents. This information is critical for researchers, scientists, and drug development professionals utilizing this bifunctional linker in bioconjugation, drug delivery, and other advanced applications. Understanding the solubility and handling of this compound is paramount for achieving reproducible and efficient results in experimental workflows.

Executive Summary

This compound is a heterobifunctional crosslinker containing a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, enhances the hydrophilic properties of the molecule. The azide group facilitates covalent linkage to alkyne- or cyclooctyne-containing molecules via click chemistry, while the NHS ester reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The solubility of this reagent is a key factor in its application, dictating the choice of solvent systems for stock solutions and reaction buffers.

Solubility Data

The solubility of this compound is influenced by both the hydrophilic PEG chain and the characteristics of the terminal functional groups. While precise quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative understanding can be derived from manufacturer specifications and data on analogous compounds.

Table 1: Solubility of this compound and Related Compounds

| Solvent | This compound | NHS-PEG4-Azide | NHS-Azide | General PEG-NHS Esters |

| Aqueous Buffers (e.g., PBS) | The PEG9 spacer imparts significant water solubility. However, direct dissolution in aqueous buffers at high concentrations can be challenging. It is generally recommended to first dissolve the compound in a water-miscible organic solvent.[1] | Does not easily dissolve directly in water or aqueous buffer.[1] | Soluble up to 5 mM.[1] | Higher molecular weight PEGs increase aqueous solubility.[2][3] |

| Dimethyl Sulfoxide (DMSO) | High | High | High | High |

| Dimethylformamide (DMF) | High | High | High | High |

| Dichloromethane (DCM) | Soluble | Not specified | Soluble | Soluble |

| Acetonitrile | Soluble | Soluble | Not specified | Not specified |

| Methanol / Ethanol | Soluble | Not specified | Not specified | Soluble |

Experimental Protocols

General Protocol for Solubilization and Use in Bioconjugation

This protocol outlines the standard procedure for dissolving this compound and using it for labeling proteins or other amine-containing biomolecules. The key consideration is the hydrolytic instability of the NHS ester in aqueous solutions.

Materials:

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Protein or other biomolecule to be labeled

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage due to the rapid hydrolysis of the NHS ester.

-

-

Bioconjugation Reaction:

-

Dissolve the protein to be labeled in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein structure and function.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Critical Considerations: NHS Ester Hydrolysis

The primary challenge in working with this compound in aqueous environments is the hydrolysis of the NHS ester group. This competing reaction renders the reagent inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

-

pH Dependence: The rate of hydrolysis increases significantly with increasing pH. The optimal pH for amine coupling is typically between 7.2 and 8.5, which represents a compromise between maximizing the availability of deprotonated, nucleophilic primary amines and minimizing the rate of NHS ester hydrolysis.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of experimental design, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.

Conclusion

The successful application of this compound in bioconjugation and other research areas is critically dependent on a thorough understanding of its solubility and handling characteristics. While highly soluble in common organic solvents such as DMSO and DMF, its use in aqueous systems requires careful consideration of the hydrolytic instability of the NHS ester. By following the recommended protocols for solubilization and reaction conditions, researchers can effectively utilize this versatile crosslinker to achieve their scientific objectives.

References

An In-depth Technical Guide to Bioconjugation with Azido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing Azido-PEG9-NHS ester, a heterobifunctional linker that enables the covalent attachment of molecules to proteins and other biomolecules. This two-step process leverages the amine-reactive N-hydroxysuccinimide (NHS) ester for initial protein modification and the azide group for subsequent bioorthogonal "click" chemistry. This methodology is instrumental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in diagnostic and imaging applications.[1][2]

Core Principles of this compound Bioconjugation

This compound is a versatile tool in bioconjugation due to its distinct reactive ends separated by a polyethylene glycol (PEG) spacer. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][4] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[3] The PEG9 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal azide group allows for a highly specific and efficient secondary reaction with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and molar ratios of reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: NHS Ester Reaction Conditions and Outcomes

| Parameter | Recommended Range | Outcome/Considerations |

| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize protein degradation, while room temperature allows for shorter reaction times. |

| Reaction Time | 30 minutes to 4 hours (at RT) or overnight (at 4°C) | Longer incubation times can increase labeling efficiency but also risk protein degradation. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. |

| Molar Excess of NHS Ester | 10 to 20-fold | A higher molar excess can increase the degree of labeling, but may also lead to protein precipitation or loss of activity. |

Table 2: Hydrolysis Rate of NHS Esters

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.0 | Room Temp | ~210 minutes |

| 8.5 | Room Temp | ~180 minutes |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp | ~125 minutes |

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

| Parameter | Recommended Condition | Outcome/Considerations |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | The catalyst is essential for the reaction. Ligands like THPTA can improve efficiency and biocompatibility. |

| Reaction Time | 30 minutes to 4 hours | The reaction is generally rapid and can be monitored for completion. |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. |

| pH | 4 - 11 | The CuAAC reaction is largely insensitive to pH. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the bioconjugation process using this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol details the initial reaction of the NHS ester with primary amines on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Note: NHS esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

-

The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.

-

Follow the manufacturer's instructions for the desalting column.

-

-

Storage:

-

Store the purified azide-labeled protein at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

-

Azide-labeled protein (from Protocol 1) in PBS, pH 7.4

-

Alkyne-containing molecule of interest (e.g., a drug, fluorophore)

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

Sodium ascorbate solution (300 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microfuge tube, combine the following in order:

-

Azide-labeled protein solution (e.g., 50 µL of a 1-5 mg/mL solution)

-

PBS buffer (e.g., 100 µL)

-

Alkyne-containing molecule (a 4-50 fold molar excess over the protein is a good starting point)

-

THPTA solution (e.g., 10 µL of 100 mM stock)

-

CuSO₄ solution (e.g., 10 µL of 20 mM stock)

-

-

Vortex the mixture briefly after each addition.

-

-

Initiate the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM stock) to initiate the reaction.

-

Vortex the mixture briefly.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

Caption: Overall workflow of bioconjugation using this compound.

Caption: Competing reactions of the NHS ester group.

Caption: Step-by-step workflow for protein labeling with this compound.

References

An In-depth Technical Guide to the Basic Principles of Click Chemistry with Azido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Azido-PEG9-NHS ester as a versatile tool in bioconjugation. We will delve into the core mechanisms, present quantitative data, and provide detailed experimental protocols for its use in modifying biological macromolecules.

Core Principles of Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity, high yields, and the use of reactions that are insensitive to oxygen and water. These reactions are modular, wide in scope, and generate minimal byproducts, making them ideal for creating complex molecules from smaller building blocks. The cornerstone of click chemistry is the azide-alkyne cycloaddition, which exists in two primary forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction boasts a significant rate acceleration, making it a popular choice for bioconjugation.[3] The presence of a copper(I) catalyst is essential for the reaction to proceed efficiently.[1][2]

Mechanism: The reaction is initiated by the formation of a copper-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which then rearranges and, upon protonation, yields the stable triazole product.

Advantages:

-

High reaction rates and yields.

-

Excellent regioselectivity, exclusively forming the 1,4-isomer.

-

Broad functional group tolerance.

Disadvantages:

-

The copper catalyst can be cytotoxic, limiting its use in living systems.

-

Potential for side reactions, such as the oxidation of amino acid residues.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring.

Mechanism: The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed under physiological conditions.

Advantages:

-

Copper-free, making it biocompatible and suitable for in vivo applications.

-

High specificity and bioorthogonality.

Disadvantages:

-

Generally slower reaction kinetics compared to CuAAC.

-

The cyclooctyne reagents can be bulky and hydrophobic.

This compound: A Versatile Bioconjugation Reagent

This compound is a heterobifunctional linker that combines the functionalities of an azide group and an N-hydroxysuccinimide (NHS) ester, connected by a nine-unit polyethylene glycol (PEG) spacer.

-

Azide group: Serves as a handle for click chemistry reactions (both CuAAC and SPAAC).

-

NHS ester: Reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.

-

PEG9 spacer: The hydrophilic PEG chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and can reduce steric hindrance.

This combination of features makes this compound an excellent tool for a two-step bioconjugation strategy. First, the NHS ester is used to introduce the azide functionality onto a biomolecule. Subsequently, the azide-modified biomolecule can be conjugated to an alkyne- or cyclooctyne-containing molecule via click chemistry.

Quantitative Data Summary

The efficiency of bioconjugation reactions using Azido-PEG-NHS esters can be influenced by several factors, including the concentration of reactants, pH, temperature, and the choice of catalyst or cyclooctyne. The following table summarizes key quantitative parameters for these reactions.

| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO | SPAAC with BCN | NHS Ester Labeling |

| Typical Molar Excess of Alkyne/Cyclooctyne | 2-5 fold over azide | 5-10 fold over azide | 20-30 fold over azide | - |

| Typical Molar Excess of Azido-NHS Ester | - | - | - | 20-fold over protein |

| Typical Reaction Time | 1-2 hours | 2-12 hours | Several hours to overnight | 30-120 minutes |

| Typical pH Range | 7.0 - 8.0 | 7.0 - 8.5 | 7.0 - 8.5 | 7.0 - 9.0 |

| Typical Temperature | Room Temperature | 4 - 37 °C | Room Temperature | Room Temperature or 4°C |

| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10⁴ - 10⁵ (with ligand) | ~0.1 - 1.0 | ~0.01 - 0.1 | - |

Experimental Protocols

Two-Step Protein Labeling Workflow

The general workflow for labeling a protein with a molecule of interest using this compound and click chemistry involves two main stages:

Caption: General workflow for two-step protein conjugation.

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of introducing an azide group onto a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.

-

Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., a fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

-

Characterization: Analyze the final conjugate by SDS-PAGE and determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.

Caption: Simplified mechanism of CuAAC reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

DBCO- or BCN-containing molecule

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Dissolve the DBCO- or BCN-containing molecule in DMSO to a desired stock concentration (e.g., 10 mM).

-

-

Reaction Setup: To the azide-labeled protein solution, add the DBCO- or BCN-containing molecule to achieve a 5- to 30-fold molar excess.

-

Incubation: Incubate the reaction mixture. For DBCO, incubate for 2-4 hours at room temperature or overnight at 4°C. For BCN, longer incubation times (several hours to overnight) may be necessary.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the excess cyclooctyne reagent.

-

Characterization: Analyze the final conjugate by SDS-PAGE and determine the degree of labeling.

Caption: Simplified mechanism of SPAAC reaction.

Applications in Research and Drug Development

The use of this compound in conjunction with click chemistry has a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for imaging, detection, and functional studies.

-

Surface Immobilization: Covalently attaching proteins to surfaces for the development of biosensors and microarrays.

-

PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

This compound is a powerful and versatile reagent that, when combined with the principles of click chemistry, provides a robust platform for the precise and efficient modification of biomolecules. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo and other sensitive biological systems due to its biocompatibility. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully implement these techniques in their own work, paving the way for new discoveries and advancements in science and medicine.

References

- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Azido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the storage and stability of Azido-PEG9-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical vulnerabilities of this reagent is paramount for ensuring its efficacy and the reproducibility of experimental outcomes. This document outlines recommended storage conditions, stability profiles, and essential handling procedures.

Core Concepts: Chemical Structure and Reactivity

This compound is comprised of three key functional components:

-

Azide Group (-N3): A stable functional group that participates in bioorthogonal "click chemistry" reactions, most notably with alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) and cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1] Aliphatic azides, such as the one in this molecule, are generally more stable than their aromatic counterparts.[2]

-

Polyethylene Glycol (PEG) Spacer (PEG9): A nine-unit polyethylene glycol chain that imparts hydrophilicity and flexibility to the linker, enhancing the solubility of the conjugate in aqueous media.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[3][4] This reaction is the cornerstone of its utility in labeling and crosslinking biomolecules.

The primary stability concern for this compound lies with the NHS ester moiety, which is susceptible to hydrolysis.

Storage Recommendations

Proper storage is crucial to maintain the reactivity of this compound. The following conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[5] | Minimizes the rate of hydrolysis and other potential degradation pathways. |

| Moisture | Store with a desiccant in a tightly sealed container. | The NHS ester is highly sensitive to moisture, which leads to rapid hydrolysis. |

| Light | Protect from light. | Organic azides can be sensitive to light, which can be a source of external energy leading to decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Reduces exposure to atmospheric moisture. |

Handling Precautions: Before use, the vial should be allowed to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent, which would accelerate hydrolysis.

Stability Profile

The stability of this compound is primarily dictated by the hydrolysis of the NHS ester. The azide group is generally stable under typical bioconjugation conditions but can be sensitive to heat, shock, and certain chemical environments.

NHS Ester Hydrolysis

The NHS ester undergoes hydrolysis in the presence of water, yielding an inactive carboxylic acid and N-hydroxysuccinimide. This reaction is a competing pathway to the desired amidation reaction with a primary amine.

The rate of NHS ester hydrolysis is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temp | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 8.6 | Room Temp | <10 minutes |

As the data indicates, increasing the pH dramatically accelerates the rate of hydrolysis. Therefore, it is critical to perform conjugation reactions promptly after dissolving the reagent. Stock solutions of this compound in aqueous buffers should not be prepared for long-term storage. If a stock solution is necessary, it should be prepared in an anhydrous, amine-free organic solvent like DMSO or DMF and used immediately.

Azide Group Stability

While generally stable, organic azides are energetic compounds and should be handled with care. The "Rule of Six" suggests that compounds with a ratio of six or more carbon atoms to one energetic functional group (like an azide) are relatively safe to handle. This compound (C25H44N4O13) has a high carbon-to-nitrogen ratio, rendering it relatively stable under normal laboratory conditions. However, it is prudent to avoid:

-

Excessive heat and shock: Can lead to explosive decomposition.

-

Strong reducing agents: Can reduce the azide to an amine.

-

Contact with heavy metals: Can form highly unstable and explosive heavy metal azides. Do not use metal spatulas for handling.

-

Halogenated solvents: Can form unstable di- and tri-azidomethane.

Experimental Protocols

Protocol 1: Qualitative Assessment of NHS Ester Reactivity

This protocol provides a rapid method to confirm the reactivity of the NHS ester group prior to a conjugation reaction.

Principle: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. By inducing complete hydrolysis with a strong base, one can measure the increase in absorbance at 260 nm to confirm the presence of active NHS ester.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.5 M Sodium Hydroxide (NaOH)

-

UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution to 1 mM in PBS.

-

Measure the initial absorbance of the solution at 260 nm (A_initial). This reading accounts for any NHS that may have already been released due to hydrolysis.

-

Add a small volume of 0.5 M NaOH to the cuvette to raise the pH significantly and induce rapid hydrolysis.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the final absorbance at 260 nm (A_final).

-

Interpretation: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of the base. The reagent is likely still reactive.

Protocol 2: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

-

Protein solution (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. Buffers containing primary amines (e.g., Tris or glycine) are not compatible as they will compete for reaction with the NHS ester.

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. Do not store this solution.

-

Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Optimal incubation times may vary depending on the protein and desired degree of labeling.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.

-

Storage: Store the labeled protein under conditions optimal for the non-labeled protein.

Conclusion

The successful application of this compound in research and development hinges on a thorough understanding of its stability and proper handling. The primary vulnerability of this reagent is the hydrolysis of the NHS ester, a process that is accelerated by moisture and alkaline conditions. By adhering to the stringent storage recommendations of -20°C in a desiccated, light-protected environment and by following careful handling procedures, researchers can ensure the integrity and reactivity of this versatile linker. For optimal results, the reagent should be dissolved in an anhydrous organic solvent immediately prior to use, and conjugation reactions should be performed promptly in amine-free buffers at a controlled pH. These practices will maximize conjugation efficiency and contribute to the generation of reliable and reproducible scientific data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG9-NHS Ester for Protein Modification

For researchers, scientists, and drug development professionals venturing into bioconjugation, Azido-PEG9-NHS ester has emerged as a powerful and versatile chemical tool. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols for its use in protein modification.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties:

-

An N-hydroxysuccinimide (NHS) ester : This is an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1]

-

A polyethylene glycol (PEG) spacer : The "PEG9" denotes a chain of nine PEG units. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible arm that minimizes steric hindrance.[2][3]

-

An azide group (N₃) : This functional group is a bioorthogonal handle. It is stable in biological systems and does not react with native functional groups found in proteins or cells.[4] It allows for a highly specific secondary reaction known as "click chemistry" with molecules containing an alkyne group.[2]

This unique combination allows for a two-step conjugation strategy, making it an invaluable reagent for labeling proteins for subsequent detection, purification, or conjugation to other molecules. It is also used in the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect two different ligands.

Core Chemical Principles

The modification of proteins with this compound begins with the reaction between the NHS ester group and primary amines on the protein surface. This acylation reaction results in a stable covalent amide bond.

-

Reaction pH: The reaction is highly pH-dependent. The optimal pH range is 7.2 to 8.5. Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the hydrolysis of the NHS ester itself accelerates, reducing the efficiency of the protein labeling.

-

Target Residues: The primary targets for this reaction are the ε-amino group of lysine (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. Since lysine residues are abundant and typically located on the protein surface, multiple linkers can be attached to a single protein.

-

Buffer Selection: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, significantly lowering the labeling yield. Phosphate-buffered saline (PBS) or bicarbonate buffers are highly recommended.

The process of attaching PEG chains, known as PEGylation, offers significant pharmacological and practical advantages.

-

Increased Solubility: The hydrophilic PEG9 chain improves the water solubility of both the reagent and the modified protein, which is particularly useful for hydrophobic molecules.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response against the modified protein.

-

Extended Half-Life: In therapeutic applications, PEGylation increases the hydrodynamic volume of the protein, which reduces its clearance by the kidneys and extends its circulation time in the body.

-

Reduced Aggregation: By preventing non-specific interactions, the PEG spacer helps to maintain the stability and prevent aggregation of the modified protein.

After the protein is labeled with the azide group, it can be conjugated to a second molecule containing a complementary alkyne group. This reaction is termed "click chemistry" due to its high efficiency, specificity, and biocompatibility.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction involves a terminal alkyne and requires a copper(I) catalyst. It is very efficient but the copper catalyst can be toxic to cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain allows the reaction to proceed rapidly at physiological temperatures without a catalyst, making it ideal for use in living systems.

Quantitative Data Summary

The efficiency of protein labeling depends on several factors, including protein concentration, reagent molar excess, and reaction conditions. The following table summarizes typical parameters for labeling proteins with NHS esters.

| Parameter | Recommended Value / Range | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 for the highest efficiency. |

| Reaction Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine). |

| Reagent Molar Excess | 10-fold to 50-fold | A 20-fold molar excess is a common starting point for antibodies. The optimal ratio must be determined empirically. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability. |

| Incubation Time | 30 minutes to 2 hours | Longer times (e.g., overnight at 4°C) can also be used. |

| Solvent for Reagent | DMSO or DMF (anhydrous) | The NHS ester should be dissolved immediately before use to prevent hydrolysis. The final concentration of organic solvent in the reaction should not exceed 10%. |

| Expected Labeling | 4 - 6 linkers per antibody | This is a typical result for a 20-fold molar excess with an IgG antibody and can be assessed via mass spectrometry. |

Detailed Experimental Protocols

This protocol provides a general workflow for conjugating this compound to a protein such as an antibody.

Materials:

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette (e.g., 7K MWCO for antibodies)

Procedure:

-

Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

-

Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

Prepare Reagent Stock Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: NHS esters are moisture-sensitive and hydrolyze in water. Do not prepare stock solutions for long-term storage.

-

Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 20-fold).

-

Moles of Protein = (Protein concentration [mg/mL] * Volume [mL]) / (Protein MW [ g/mol ] * 1000)

-

Moles of Reagent = Moles of Protein * Molar Excess

-

Volume of Reagent [µL] = (Moles of Reagent * 1,000,000) / 10 mM

-

-

Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF volume is less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes. This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.

-

Storage: Store the purified azide-labeled protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or -20°C / -80°C for long-term storage.

This protocol describes the subsequent conjugation of an alkyne-containing fluorophore (e.g., DBCO-488) to the azide-labeled protein via a copper-free click reaction (SPAAC).

Materials:

-

Purified azide-labeled protein

-

DBCO-fluorophore

-

Anhydrous DMSO

-

PBS, pH 7.4

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagents: Prepare a 1-10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.

-

Click Reaction: To the azide-labeled protein solution (in PBS, pH 7.4), add the DBCO-fluorophore stock solution to a final molar excess of 2- to 5-fold over the protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored if necessary, but SPAAC reactions are generally high-yield.

-

Purification: Remove the excess, unreacted DBCO-fluorophore using a desalting column or dialysis against PBS.

-

Characterization and Storage: Determine the concentration and degree of labeling of the final fluorescently-labeled protein using UV-Vis spectrophotometry. Store the final conjugate under conditions that preserve both protein and fluorophore integrity (typically at 4°C, protected from light).

References

A Technical Guide to Azido-PEG9-NHS Ester and its Comparison with Other PEGylated Crosslinkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Azido-PEG9-NHS ester with other commonly used PEGylated crosslinkers. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics, applications, and experimental considerations of these critical reagents. Quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key applications are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological and chemical processes.

Introduction to PEGylated Crosslinkers in Bioconjugation